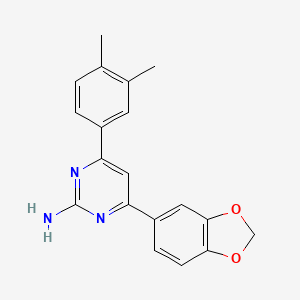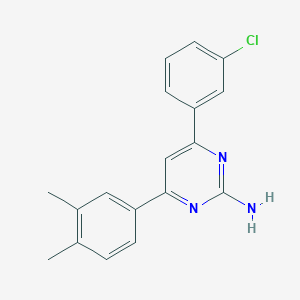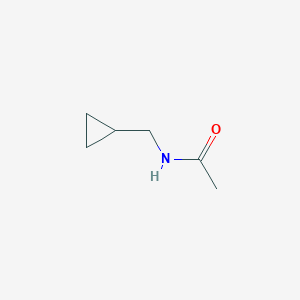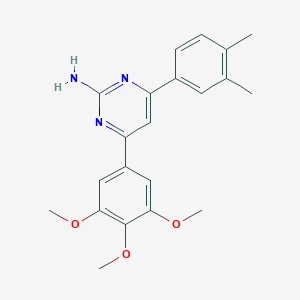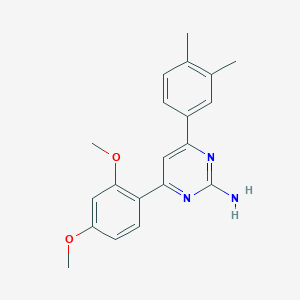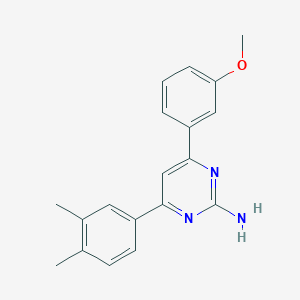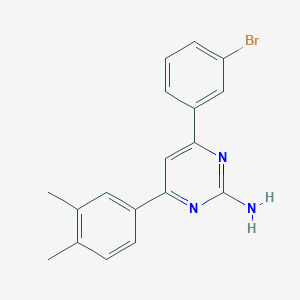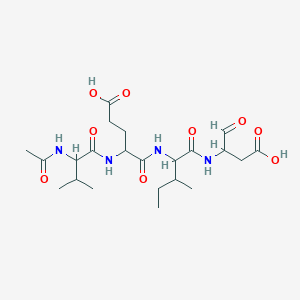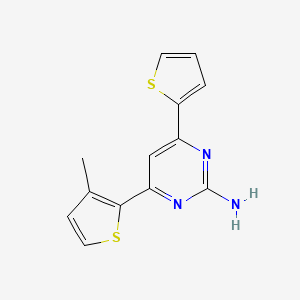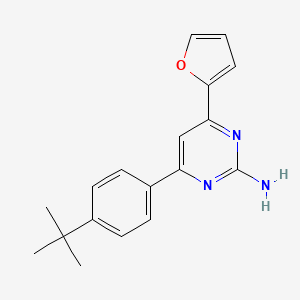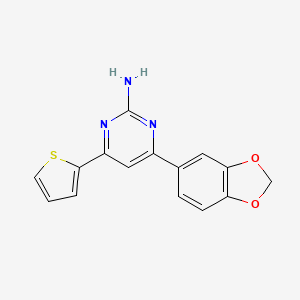
4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine, also known as 4-BTP, is a small molecule that has become increasingly popular in the scientific research community due to its wide range of applications. 4-BTP is a synthetic compound that has been used in various studies to investigate its potential as a therapeutic agent and its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The chemical 4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine is a part of a broader class of compounds with significant potential in synthetic chemistry and pharmacology. Research has explored various synthesis methods and chemical transformations for related compounds, aiming at developing novel materials with desired properties. For example, Narule et al. (2007) investigated the synthesis of pyrimidin-2-phenylthiol derivatives, revealing methods that could be applicable to the synthesis of compounds like 4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine (Narule, Meshram, Santhakumari, & Shanware, 2007). Such methods play a crucial role in enabling the exploration of chemical properties and potential applications of these compounds.
Antimicrobial and Antifungal Activities
Several studies have synthesized derivatives of pyrimidine and evaluated their biological activities. Patel et al. (2017) synthesized 4-thiazolidinones and 2-azetidinones derivatives from chalcone, demonstrating their potent antimicrobial activities (Patel & Patel, 2017). Similarly, Jafar et al. (2017) focused on the antifungal effects of pyrimidin-2-amine derivatives, identifying compounds with significant activity against Aspergillus species (Jafar, Abdul Mahdi, Hadwan, & Alameri, 2017). These findings indicate the potential of 4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine and its analogs in developing new antimicrobial and antifungal agents.
Novel Synthetic Approaches and Heterocyclic Chemistry
Research on novel synthetic approaches for pyrimidine derivatives, such as those conducted by Pokhodylo et al. (2015), has opened up new pathways for creating diverse heterocyclic compounds with potential application in drug development and material science (Pokhodylo, Shyyka, Matiychuk, & Obushak, 2015). Such innovative synthetic strategies enhance the accessibility of complex molecules, including those related to 4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine, for various scientific investigations.
Application in Material Science and Electronics
The derivatives of pyrimidine, especially those combined with heterocyclic structures, have shown promise in material science and electronics. Soyleyici et al. (2013) synthesized new types of 2,5-di(2-thienyl)pyrrole compounds, demonstrating novel optical properties that could be leveraged in conducting polymers and electronic materials (Soyleyici, Ak, Şahin, Odacı Demikol, & Timur, 2013). This research hints at the potential utility of 4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine in developing new materials with enhanced electronic properties.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-6-thiophen-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O2S/c16-15-17-10(7-11(18-15)14-2-1-5-21-14)9-3-4-12-13(6-9)20-8-19-12/h1-7H,8H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQQLERNUHIGTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=N3)N)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2H-1,3-Benzodioxol-5-yl)-6-(thiophen-2-yl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


